molecular formula C5H3ClINO B064506 2-Chloro-6-iodopyridin-3-ol CAS No. 185220-68-2

2-Chloro-6-iodopyridin-3-ol

Cat. No.: B064506
CAS No.: 185220-68-2
M. Wt: 255.44 g/mol
InChI Key: WQSIHSWWVYQVPV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Chloro-6-iodopyridin-3-ol is typically carried out through chemical synthesis. One common method involves the reaction of 2-iodopyridine with trichloroethanol, followed by hydrogenation to obtain the target product . The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 2 to 8 degrees Celsius .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chemical reactions but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-iodopyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide and potassium carbonate.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Coupling Reactions: Palladium catalysts and boron reagents are used under mild conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines.

    Oxidation and Reduction Reactions: Products include ketones and alcohols.

    Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

2-Chloro-6-iodopyridin-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-6-iodopyridin-3-ol in chemical reactions involves the presence of both chlorine and iodine atoms, which offer multiple pathways for chemical interactions and transformations . The compound can act as a nucleophile or electrophile, depending on the reaction conditions, allowing it to participate in a variety of chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-iodopyridin-3-ol is unique due to the presence of both chlorine and iodine atoms on the pyridine ring, along with a hydroxyl group. This combination of functional groups provides versatility in chemical reactions, making it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

2-chloro-6-iodopyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClINO/c6-5-3(9)1-2-4(7)8-5/h1-2,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQSIHSWWVYQVPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1O)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60444800
Record name 2-Chloro-6-iodopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185220-68-2
Record name 2-Chloro-6-iodopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLORO-3-HYDROXY-6-IODOPYRIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

After dissolving 2-chloro-3-hydroxypyridine (5.00 g, 38.6 mmol) and sodium iodide (5.79 g, 38.6 mmol) in dimethylformamide (70 ml), Chloramine T (10.9 g, 38.6 mmol) was added while cooling on ice, and then the mixture was stirred at room temperature for 1 hour. Upon adding 2N aqueous hydrochloric acid (19.3 ml, 38.6 mmol) after the reaction, the reaction solution was distributed between ethyl acetate and water, the organic layer was washed with water and saturated saline and dried over anhydrous magnesium sulfate, the drying agent was filtered off and the filtrate was distilled off under reduced pressure. The obtained crude product was subjected to silica gel column chromatography (eluent-ethyl acetate:hexane=1:2), and the fraction containing the target substance was concentrated to obtain the title compound (9.00 g, 35.2 mmol, 91%) as colorless crystals.
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5 g
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5.79 g
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10.9 g
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70 mL
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19.3 mL
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Yield
91%

Synthesis routes and methods II

Procedure details

2-Chloro-3-pyridinol (60 g, 0.46 mole) is dissolved in 700 ml water containing potassium carbonate (220 g, 1.6 mole) in a 21 one neck round bottom flask. The solution is treated with iodine (141 g, 0.56 mole) and the reaction is stirred 4 h at room temperature. The excess iodine is quenched with saturated sodium thiosulfate and the pH of the mixture is adjusted to 2 with 12 N hydrochloric acid. The mixture is extracted with 3×250 ml ethyl acetate. The combined organics are dried over magnesium sulfate and are concentrated in vacuo to a yellow solid. The crude solid is recrystallized from 150 ml ethyl acetate and 700 ml heptane to give 69 g (58%) of 2-chloro-3-hydroxy-6-iodo-pyridine. The mother liquor is concentrated to a yellow solid which is recrystallized from 60 ml ethyl acetate and 370 ml heptane to provide 15.5 g (13%).
Quantity
60 g
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reactant
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700 mL
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220 g
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141 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-6-iodopyridin-3-ol
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